methyl 2-[(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate
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Overview
Description
Methyl 2-[(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate is an intriguing compound belonging to the class of thiazolidines It is characterized by its complex structure, which includes ethoxyphenyl groups and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate typically involves the condensation of appropriate ethoxybenzaldehydes with thiosemicarbazide followed by cyclization. The reaction conditions often require a base catalyst, such as sodium acetate, in an ethanol solvent, under reflux. The intermediate is then treated with methyl bromoacetate to yield the final product. The reaction proceeds through nucleophilic addition and cyclization steps, ensuring the formation of the thiazolidine ring.
Industrial Production Methods
For large-scale production, the process is adapted to ensure higher yields and purity. This can involve the use of continuous flow reactors and optimized catalysts to enhance reaction efficiency. Purification typically includes recrystallization and chromatographic techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate undergoes several types of reactions:
Oxidation: : The compound can be oxidized, potentially altering its thiazolidine ring or ethoxyphenyl groups.
Reduction: : Reductive conditions can modify the imino group, leading to the formation of amine derivatives.
Substitution: : Various electrophilic or nucleophilic substitution reactions can occur on the ethoxyphenyl rings or at the thiazolidine moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically vary, with temperature and solvent choice significantly impacting reaction pathways and yields.
Major Products
The major products formed depend on the type of reaction. For instance, oxidation may yield phenolic compounds, reduction could result in amines, and substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidine backbone.
Scientific Research Applications
Methyl 2-[(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate finds applications in:
Chemistry: : As a reagent in organic synthesis, especially in the formation of heterocyclic compounds.
Biology: : Potential use in studying enzyme interactions due to its ability to mimic biological molecules.
Medicine: : Investigated for antimicrobial and antitumor properties, showing promise in preliminary studies.
Industry: : Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action varies by application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its antimicrobial effects could involve disrupting cell wall synthesis or metabolic processes in microbes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the precise interactions at a molecular level.
Comparison with Similar Compounds
Similar compounds to methyl 2-[(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate include other thiazolidinones and substituted thiosemicarbazones. What sets it apart is the specific combination of ethoxyphenyl groups and its unique imino-thiazolidine structure, which imparts distinct reactivity and potential biological activities. Some notable similar compounds are:
Thiazolidinediones: : Known for their use in diabetes treatment.
Substituted thiosemicarbazones: : Studied for their antiviral and anticancer properties.
Each of these compounds shares some structural or functional similarity, yet this compound offers unique benefits and research opportunities due to its specific structural features.
Properties
CAS No. |
444555-99-1 |
---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 |
Purity |
95 |
Origin of Product |
United States |
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